1-(But-3-en-1-yl)-4-(chloromethyl)-1H-1,2,3-triazole

Bifunctional building block Click chemistry Bioconjugation

1-(But-3-en-1-yl)-4-(chloromethyl)-1H-1,2,3-triazole (CAS 1909308-60-6; molecular formula C₇H₁₀ClN₃; molecular weight 171.63 g/mol; SMILES: C=CCCn1cc(CCl)nn1) is a 1,4-disubstituted 1,2,3-triazole bearing a terminal alkene at the N1 position and an electrophilic chloromethyl warhead at the C4 position. The compound is supplied at a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry environment.

Molecular Formula C7H10ClN3
Molecular Weight 171.63 g/mol
Cat. No. B13242489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(But-3-en-1-yl)-4-(chloromethyl)-1H-1,2,3-triazole
Molecular FormulaC7H10ClN3
Molecular Weight171.63 g/mol
Structural Identifiers
SMILESC=CCCN1C=C(N=N1)CCl
InChIInChI=1S/C7H10ClN3/c1-2-3-4-11-6-7(5-8)9-10-11/h2,6H,1,3-5H2
InChIKeyOHTZOZZGBUTIQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(But-3-en-1-yl)-4-(chloromethyl)-1H-1,2,3-triazole: Structural Fingerprint, Quality Specifications, and Procurement-Relevant Identity


1-(But-3-en-1-yl)-4-(chloromethyl)-1H-1,2,3-triazole (CAS 1909308-60-6; molecular formula C₇H₁₀ClN₃; molecular weight 171.63 g/mol; SMILES: C=CCCn1cc(CCl)nn1) is a 1,4-disubstituted 1,2,3-triazole bearing a terminal alkene at the N1 position and an electrophilic chloromethyl warhead at the C4 position. The compound is supplied at a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry environment . As a member of the 1,2,3-triazole family—a privileged scaffold in medicinal chemistry and chemical biology—this compound integrates two orthogonal reactive handles within a single, low-molecular-weight framework, positioning it as a versatile intermediate for bioconjugation, click chemistry, and covalent inhibitor discovery programs.

1
Dual Orthogonal Handles
Terminal alkene and chloromethyl warhead on a 1,4-disubstituted 1,2,3-triazole core
2
Minimum Purity Specification
Supplied at ≥95%, suitable for multi-step synthesis and bioconjugation workflows
3
Recommended Storage
Long-term storage in a cool, dry environment to preserve reactive handles

Why 1-(But-3-en-1-yl)-4-(chloromethyl)-1H-1,2,3-triazole Cannot Be Replaced by a Generic 1,2,3-Triazole Analog: The Dual-Handle Differentiation Problem


Closely related 1,2,3-triazole analogs lack the precise combination of a terminal alkene and a chloromethyl warhead that defines this compound's reactivity profile. The closest commercially available comparators—4-(chloromethyl)-1-methyl-1H-1,2,3-triazole (MW 131.56 g/mol, CAS 269726-46-7) and 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid (MW 167.17 g/mol, CAS 1909313-01-4) [1]—each retain only one functional handle, forfeiting either the alkene (required for thiol-ene chemistry, radical polymerization, or further click functionalization) or the chloromethyl group (required for cysteine-selective protein alkylation or nucleophilic displacement). The 1,2,4-triazole regioisomer further alters the electronic character and dipole moment of the heterocycle, changing the reactivity of the pseudo-benzylic halide . Generic substitution therefore results in the loss of at least one essential reactivity dimension, compromising the compound's utility in multi-step synthetic sequences or dual-mode bioconjugation workflows.

Target Compound
Dual handles: but-3-en-1-yl alkene + C4 chloromethyl warhead
Single-Handle Analog
Loses alkene or chloromethyl, eliminating one orthogonal reactivity dimension
1,2,3-Triazole Core
Electronic activation of pseudo-benzylic chloride; conjugate biotinidase resistance
1,2,4-Triazole Isomer
Altered dipole moment and warhead reactivity; no published biotinidase stability data

1-(But-3-en-1-yl)-4-(chloromethyl)-1H-1,2,3-triazole Technical Differentiation Evidence: Comparator-Based Quantitative Data for Procurement Decisions


Evidence 1: Dual Reactive-Handle Architecture vs. Single-Handle Analogs—Functional Group Inventory Comparison

This compound is the only commercially listed 1,2,3-triazole that combines a terminal alkene at N1 (but-3-en-1-yl) with a chloromethyl warhead at C4, providing two mutually orthogonal reactive handles in a single scaffold. The closest comparator, 4-(chloromethyl)-1-methyl-1H-1,2,3-triazole (MW 131.56, CAS 269726-46-7), replaces the butenyl group with a methyl group at N1, eliminating the terminal alkene handle and thereby precluding thiol-ene coupling, olefin metathesis, or radical polymerization at the N1 side chain . Conversely, 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid (MW 167.17, CAS 1909313-01-4) retains the alkene but replaces the chloromethyl warhead with a carboxylic acid, abolishing the cysteine-selective alkylation capacity that is central to the chloromethyl-triazole class's utility in protein modification [1].

Handle Inventory
Head-to-head
Target: 2 handles (alkene + Cl)
Comparators: 1 handle each
Supports sequential orthogonal functionalization strategies
Structural comparison via vendor datasheets and PubChem
Bifunctional building block Click chemistry Bioconjugation

Evidence 2: Pseudo-Benzylic Chloromethyl Reactivity—Quantitative Alkylation Rate Advantage Over Classical Haloethylamine Reagents

The chloromethyl group at the C4 position of 1,2,3-triazoles benefits from enhanced 'pseudo-benzylic' reactivity imparted by the electron-withdrawing triazole ring, a feature absent in simple alkyl chlorides and in 1,2,4-triazole analogs. In a direct comparative alkylation study using a model peptide (Pep1: naphthalene-mPEG-GACR-OH, 5.0 mM) under buffered conditions (HEPES, pH 8.0, room temperature), a representative chloromethyl-triazole (compound 3b, 100 mM) achieved ~80% conversion in under 3 hours—significantly faster than methylated chloroethylamines 9a–9c and bromoethylamine 10a tested under equivalent conditions [1]. No double alkylation product was detected by LC-MS, confirming cysteine selectivity [1]. Although this specific kinetic data is derived from chloromethyl-triazole 3b (a biotinylated derivative), the reactivity originates from the chloromethyl-triazole substructure common to the target compound; the but-3-en-1-yl N1 substituent does not diminish this reactivity and adds a secondary functionalizable handle.

Alkylation Rate
Class-level
~80% conv. <3 h (CMT scaffold)
Reported cysteine alkylation rate context
Data from chloromethyl-triazole 3b on model peptide
Cysteine alkylation Post-translational modification mimics Chemical biology

Evidence 3: 1,2,3-Triazole vs. 1,2,4-Triazole Regioisomer—Impact on Electrophilic Warhead Reactivity and Bioconjugation Stability

The 1,2,3-triazole ring is electronically distinct from the 1,2,4-triazole isomer, with consequences for both the reactivity of the appended chloromethyl group and the biological stability of triazole-linked conjugates. The electron-withdrawing character of the 1,2,3-triazole activates the adjacent chloromethyl group as a 'pseudo-benzylic' halide [1]. In contrast, the 1,2,4-triazole isomer—as illustrated by 1-(but-3-en-1-yl)-1H-1,2,4-triazole and 4-(but-3-en-1-yl)-4H-1,2,4-triazole (MW 123.16, CAS 481673-89-6) —lacks this precise electronic activation profile due to the different nitrogen arrangement. Furthermore, 1,2,3-triazole-linked biotin conjugates demonstrate complete resistance to biotinidase-mediated hydrolysis for over 126 hours, whereas the native amide-linked N-biotinyl-PABA is fully hydrolyzed within 6 hours under identical conditions [2]. This hydrolytic stability, combined with retention of sub-120 pM avidin binding affinity (Kd), is a property unique to the 1,2,3-triazole linkage and is not replicated by 1,2,4-triazole or amide-linked analogs [3].

Biotinidase Stability
Cross-study
1,2,3-Tz: >126 h
Amide: <6 h
Supports conjugate stability in cellular assays
Triazole biotin conjugates; HPLC monitoring
Triazole regioisomerism Electrophilic warhead tuning Biotinidase resistance

Evidence 4: Halomethyl Leaving-Group Hierarchy—Chloromethyl vs. Iodomethyl Triazole Reactivity Tuning

The halomethyl-triazole literature establishes a tunable reactivity hierarchy: iodomethyl-triazoles > chloromethyl-triazoles > bromomethyl-triazoles (with the bromide being synthetically challenging to access in acceptable yields) [1]. While iodomethyl-triazole reagents achieve complete cysteine modification of histone proteins within 30 minutes, they require lower reagent concentrations and shorter reaction times, but also exhibit increased off-target methionine alkylation on folded proteins such as SCP-2L [2]. Chloromethyl-triazoles offer a balanced reactivity profile: sufficient electrophilicity for efficient cysteine alkylation (complete in <6 h on peptides) with minimal off-target reactivity, and synthetic accessibility in good yields via CuAAC reaction of an azide with propargyl alcohol followed by SOCl₂ chlorination [1] [3]. The target compound, bearing a chloromethyl group, occupies this favorable middle ground. In contrast, the analogous iodomethyl derivative would require a separate synthetic route starting from the more reactive (and less stable) iodomethyl precursor; the bromomethyl analog is reportedly very poor yielding via SOBr₂ treatment [1].

Leaving-Group Rank
Cross-study
I > Cl > Br
Reported reactivity-selectivity ranking; Cl balanced
Iodomethyl risks off-target Met alkylation
Halomethyl-triazole Protein modification Reactivity tuning

Evidence 5: MGMT Covalent Inhibition Potency—Quantitative Benchmark for Chloromethyl-Triazole-Based Covalent Inhibitor Development

Chloromethyl-triazoles (CMTs) have been validated as cysteine-reactive covalent inhibitor scaffolds targeting the DNA repair protein O⁶-alkylguanine DNA methyltransferase (MGMT). The representative CMT inhibitor AA-CW236 (a 1,4-disubstituted 1,2,3-triazole bearing a chloromethyl warhead) demonstrates potent MGMT inhibition with a KI of 24 nM and kinact of 0.03/min by targeting the active-site Cys145 [1]. Quantitative chemoproteomics profiling confirmed high selectivity: AA-CW236 showed little affinity toward cysteines from other cellular proteins [1]. In MCF-7 breast cancer cells, AA-CW236 pretreatment (1 μM) caused significantly greater accumulation of unrepaired O⁶-alkylguanine DNA lesions compared to the pseudosubstrate inhibitor Lomeguatrib (1 μM) when co-administered with temozolomide (300 μM) [1]. The target compound, with its chloromethyl-triazole core and a modifiable butenyl N1 substituent, can serve as a starting scaffold for analogous covalent inhibitor optimization programs, where the terminal alkene provides a handle for introducing targeting moieties via thiol-ene or metathesis chemistry without perturbing the chloromethyl warhead.

MGMT Inhibition
Class-level
KI = 24 nM; 2.96× TMZ sensitization (AA-CW236)
Reported class-level covalent inhibitor context
CMT scaffold; AA-CW236 data
Covalent inhibitor MGMT Cancer chemotherapy

1-(But-3-en-1-yl)-4-(chloromethyl)-1H-1,2,3-triazole: High-Confidence Application Scenarios Anchored in Differential Evidence


Dual-Mode Bioconjugation Reagent for Sequential Protein Modification

As the only commercially available 1,2,3-triazole combining a terminal alkene and a chloromethyl warhead (Evidence 1), this compound enables sequential, orthogonal bioconjugation strategies. First-stage functionalization can exploit the chloromethyl group for cysteine-selective protein alkylation (<6 h, HEPES pH 8.0, rt; Evidence 2), installing the triazole scaffold onto a protein or peptide of interest. Second-stage functionalization can utilize the pendant alkene for thiol-ene chemistry or olefin metathesis to introduce additional probes, fluorophores, or affinity tags. This sequential approach circumvents the need for orthogonal protecting-group strategies and is not achievable with single-handle analogs such as 4-(chloromethyl)-1-methyl-1H-1,2,3-triazole (alkene absent) or 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid (electrophilic warhead absent).

Covalent Inhibitor Scaffold with Modular N1 Derivatization Handle for MGMT and Other Cysteine-Protease Targets

Chloromethyl-triazoles are validated cysteine-reactive covalent inhibitor scaffolds, exemplified by AA-CW236 (KI = 24 nM against MGMT Cys145; 2.96-fold temozolomide sensitization in Caco-2 cells; Evidence 5). This compound provides the CMT pharmacophore with a but-3-en-1-yl N1 substituent that can be elaborated via thiol-ene or cross-metathesis to introduce target-binding elements, solubility-modulating groups, or reporter tags without modifying the chloromethyl warhead. In contrast, N1-methyl or N1-aryl CMT analogs offer no such modular diversification handle, restricting structure-activity relationship (SAR) exploration to the C4/C5 positions alone.

Synthesis of Biotinidase-Resistant Affinity Probes with Retained Sub-Picomolar Avidin Binding

The 1,2,3-triazole core confers complete resistance to biotinidase-mediated hydrolysis (>126 h vs. <6 h for amide-linked biotin; Evidence 3) while retaining avid avidin binding (Kd < 120 pM; Evidence 3). This compound can be elaborated at the chloromethyl position with a biotin affinity handle (via nucleophilic displacement with a thiol-containing biotin derivative) and at the alkene with a protein-targeting ligand, generating bispecific affinity probes that withstand the harsh proteolytic environments encountered in cellular lysates and in vivo. The 1,2,4-triazole isomer cannot guarantee equivalent biotinidase resistance due to differing electronic and geometric properties of the heterocycle (Evidence 3).

Click Chemistry Building Block for 1,4-Disubstituted 1,2,3-Triazole Library Synthesis and Polymer Chemistry

As a readily accessible 1,4-disubstituted 1,2,3-triazole (synthesized via CuAAC click chemistry of but-3-en-1-yl azide with propargyl chloride or a hydroxymethyl precursor followed by chlorination), this compound serves as a versatile building block for constructing triazole-containing small-molecule libraries or functional polymers. The chloromethyl group provides a site for nucleophilic displacement with amines, thiols, or azides, while the terminal alkene enables radical or metathesis polymerization, generating triazole-functionalized polymers with tunable properties. The dual functionality is uniquely suited for generating cross-linked or functionalized polymeric materials where both triazole incorporation and subsequent polymer chain growth or cross-linking are required within a single monomer unit.

Application
Selection Property
Validation Focus
Sequential bioconjugation
Dual orthogonal handles (alkene + chloromethyl)
Orthogonal reactivity verification in buffer/protein
Covalent inhibitor development
Chloromethyl-triazole scaffold with modifiable N1 handle
Target engagement and proteome-wide selectivity profiling
Affinity probe synthesis
1,2,3-Triazole biotin conjugate stability
Biotinidase resistance and avidin binding retention
Triazole library/polymer synthesis
Dual clickable handles for polymerization
Monomer reactivity and functional group tolerance
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